1-Butene, 1-[(1-methylethyl)thio]-, (E)-
Description
Contextualization within Organosulfur Chemistry and Stereoselective Synthesis
Organosulfur chemistry is a vast area of study focused on the properties, synthesis, and reactions of organic compounds containing carbon-sulfur bonds. wikipedia.org Within this field, vinyl thioethers are recognized as important building blocks. researchgate.net The sulfur atom, being less electronegative and more polarizable than oxygen, significantly influences the electronic nature of the adjacent double bond. This makes vinyl thioethers reactive in ways that are distinct from their oxygen analogs (vinyl ethers) and simple alkenes. They can act as Michael acceptors, participate in cycloaddition reactions, and serve as precursors for enolates, ketones, and aldehydes. rsc.org
Stereoselective synthesis is a critical aspect of modern organic chemistry, aiming to produce a specific stereoisomer of a product with high selectivity. For vinyl thioethers, this primarily concerns the geometry of the carbon-carbon double bond, leading to either the (E)-isomer or the (Z)-isomer. The spatial arrangement of substituents around the double bond can profoundly affect the molecule's physical properties and its reactivity in subsequent synthetic steps. Therefore, developing synthetic methods that can selectively produce one isomer over the other is of paramount importance. rsc.org A significant body of research has been dedicated to the regio- and stereocontrolled synthesis of vinyl sulfides, with various catalytic systems being developed to favor the formation of either the (E) or (Z) isomer, often through the hydrothiolation of alkynes. researchgate.netacs.org
Historical Development of Vinyl Thioether Research
The study of organosulfur compounds has a long history, with the first simple dialkyl thioethers being prepared in the mid-19th century. tandfonline.com For instance, diethyl sulfide (B99878) was synthesized by Henri Victor Regnault in 1840. tandfonline.com However, the specific subclass of vinyl thioethers and methods for their controlled synthesis are a more recent development. Early methods for forming carbon-sulfur bonds, such as adaptations of the Williamson ether synthesis or reactions of thiols with alkyl halides, were established by the mid-20th century but generally lacked the specificity required for the stereocontrolled synthesis of unsaturated systems like vinyl thioethers. google.com
The primary modern route to vinyl thioethers, the addition of thiols across the triple bond of an alkyne (hydrothiolation), has seen significant evolution. Early investigations often involved radical additions, which typically proceeded without high stereoselectivity, leading to mixtures of (E) and (Z) isomers and often yielding anti-Markovnikov products. researchgate.net
A major advancement came with the introduction of transition-metal catalysis. The latter half of the 20th century and the early 21st century saw the development of numerous catalytic systems that provide high levels of control over both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (formation of E vs. Z isomers). thieme-connect.de Catalysts based on rhodium, for example, have been shown to exhibit excellent ability to produce trans (E)-vinyl sulfides from terminal alkynes, while palladium-based catalysts can favor the formation of other isomers depending on the substrate. acs.org In recent years, research has also focused on using more sustainable and cost-effective metals like copper and nickel, and even developing metal-free catalytic systems. researchgate.netorganic-chemistry.org This progression reflects a broader trend in organic synthesis towards greater efficiency, selectivity, and environmental sustainability. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
121222-72-8 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-4-5-6-8-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
JALQPMTWIUUJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CSC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for E 1 Butene, 1 1 Methylethyl Thio
Stereoselective and Stereospecific Synthesis Approaches
The synthesis of the target compound with precise control over the double bond geometry necessitates stereoselective or stereospecific strategies. These approaches construct the carbon-carbon double bond in a manner that preferentially yields the (E)-isomer.
Metal-Catalyzed Olefination Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective formation of substituted alkenes. Palladium- and ruthenium-catalyzed reactions, for example, can be employed to construct vinyl sulfides from alkenyl halides with retention of stereochemistry researchgate.netacs.org. For the synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]-, a potential strategy involves the coupling of an (E)-1-butenyl metallic reagent with an electrophilic isopropyl sulfide (B99878) species, or conversely, coupling an organometallic reagent containing the isopropylthio moiety with an (E)-1-halo-1-butene. The choice of catalyst and ligands is critical in these transformations to ensure high yields and prevent isomerization of the double bond.
Chalcogenide-Mediated Alkenylation Strategies
Strategies where a chalcogen, such as sulfur, plays a key role in the olefination process can offer unique stereochemical control. While specific examples for the direct synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]- are not extensively detailed, analogous transformations provide a template. For instance, modifications of the Julia olefination, which traditionally involves sulfones, could be adapted. The reaction of a metalated sulfide, such as α-lithio isopropyl methyl sulfide, with propanal would form a β-hydroxy sulfide intermediate. Subsequent stereoselective elimination of the hydroxyl group would yield the target alkene. The stereochemical outcome of the elimination step is highly dependent on the reaction conditions and the derivatization of the hydroxyl group.
Stereocontrolled Wittig and Horner-Wadsworth-Emmons Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly noted for its high propensity to form (E)-isomers. organic-chemistry.orgwikipedia.org This reaction involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde or ketone.
To synthesize (E)-1-Butene, 1-[(1-methylethyl)thio]-, this methodology would involve the reaction of propanal with a phosphonate ylide bearing the isopropylthio group. The key phosphonate reagent, diethyl (isopropylthiomethyl)phosphonate, can be prepared and then deprotonated with a suitable base (e.g., NaH) to generate the nucleophilic ylide. The subsequent reaction with propanal proceeds through a series of intermediates that ultimately eliminate diethyl phosphate (B84403) to form the desired (E)-alkene with high stereoselectivity. organic-chemistry.orgwikipedia.orgharvard.edu The thermodynamic stability of the intermediates leading to the (E)-product is the primary driving force for the observed selectivity. wikipedia.org
| Reagents | Base | Product | Selectivity (E:Z) | Ref. |
| Diethyl (isopropylthiomethyl)phosphonate, Propanal | NaH, KHMDS | (E)-1-Butene, 1-[(1-methylethyl)thio]- | Predominantly E | wikipedia.orgmdpi.com |
| Stabilized Phosphorus Ylides, Aldehydes/Ketones | Various | (E)-Olefins | High E-selectivity | organic-chemistry.org |
Functional Group Interconversion Routes
These methods start with a pre-existing carbon skeleton and introduce the required functionality through the conversion of one functional group to another. For vinyl sulfides, the most common routes involve the addition of a thiol to an alkyne or the substitution of a leaving group on a vinyl precursor.
Thiol Addition to Alkynes
The hydrothiolation of terminal alkynes is an atom-economical method for preparing vinyl sulfides. acs.org The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti-addition) are highly dependent on the reaction conditions, particularly the catalyst or initiator used.
To obtain (E)-1-Butene, 1-[(1-methylethyl)thio]-, the reaction would involve the addition of 2-propanethiol (B166235) to 1-butyne.
Metal-Catalyzed Addition : Transition metal catalysts can provide high levels of control. For instance, rhodium complexes like RhCl(PPh₃)₃ are known to catalyze the anti-Markovnikov, anti-addition of thiols to terminal alkynes, leading stereoselectively to the (E)-vinyl sulfide. acs.org
Radical Addition : Free-radical addition, often initiated by UV light or radical initiators, typically leads to the anti-Markovnikov product. However, it often results in a mixture of (E) and (Z) isomers, requiring subsequent separation. acs.org
Base-Catalyzed Addition : In some cases, base-catalyzed additions can favor the formation of Z-isomers. organic-chemistry.orgnih.gov
| Catalyst System | Product | Stereoselectivity | Regioselectivity | Reference |
|---|---|---|---|---|
| RhCl(PPh₃)₃ | (E)-1-Butene, 1-[(1-methylethyl)thio]- | High (E) | Anti-Markovnikov | acs.org |
| PdCl₂(PhCN)₂ | 2-Butene, 2-[(1-methylethyl)thio]- | - | Markovnikov | acs.org |
| Radical Initiator (e.g., AIBN) | (E/Z)-1-Butene, 1-[(1-methylethyl)thio]- | Mixture | Anti-Markovnikov | acs.org |
Nucleophilic Substitution Reactions with Halogenated Precursors
This approach involves the reaction of a sulfur nucleophile, such as a thiolate, with a vinyl halide. A key advantage of this method is that if a stereochemically pure vinyl halide is used, the reaction often proceeds with retention of the double bond geometry. organic-chemistry.orgorganic-chemistry.org
For the target compound, the synthesis would start with a stereochemically defined (E)-1-halo-1-butene (e.g., (E)-1-bromo-1-butene). This precursor is then treated with isopropyl thiolate, which can be generated in situ from 2-propanethiol and a base.
Copper-Catalyzed Substitution : Copper(I) catalysts, such as those supported by phenanthroline ligands, are highly effective for coupling thiols with vinyl halides. These reactions are known for their mild conditions and excellent retention of stereochemistry. organic-chemistry.orgorganic-chemistry.org
Palladium-Catalyzed Substitution : Palladium complexes can also catalyze this transformation, offering broad substrate scope and functional group tolerance. organic-chemistry.org
Photochemical Substitution : Recent developments include metal-free, visible-light-mediated methods. These reactions can proceed via the formation of a halogen-bonded complex between the thiolate and the vinyl halide, which upon irradiation, leads to the desired product stereoselectively. researchgate.netnih.gov
| Nucleophile | Catalyst/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| 2-Propanethiol + Base | [Cu(phen)(PPh₃)₂]NO₃ | Retention of (E)-geometry | organic-chemistry.org |
| 2-Propanethiol + Base | Palladium/dppf complex | Retention of (E)-geometry | organic-chemistry.org |
| 2-Propanethiolate | Visible Light (metal-free) | Retention of (E)-geometry | nih.gov |
Development of Catalytic Systems in the Synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]-
The formation of the C-S bond in (E)-1-Butene, 1-[(1-methylethyl)thio]- with high stereoselectivity is a key challenge that has been addressed through the development of sophisticated catalytic systems. Both transition metal catalysis and organocatalysis have emerged as powerful tools for this purpose. These methods typically involve the reaction of a thiol, in this case, propane-2-thiol (isopropyl mercaptan), with a four-carbon alkyne, such as 1-butyne, through a hydrothiolation reaction.
Transition metal catalysts are highly effective in promoting the addition of thiols to alkynes, a process known as hydrothiolation. The choice of metal and ligands is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and, most importantly, the stereoselectivity (E vs. Z isomer).
For the synthesis of (E)-alkenyl thioethers, anti-Markovnikov addition is required, followed by a trans-addition of the thiol across the triple bond. Various transition metals, including rhodium, palladium, and ruthenium, have been shown to catalyze this transformation effectively.
Rhodium-Catalyzed Hydrothiolation: Rhodium complexes have been demonstrated to be effective catalysts for the anti-Markovnikov hydrothiolation of terminal alkynes, leading to the formation of (E)-vinyl sulfides. For instance, cationic rhodium complexes can provide high yields and selectivity for the E-isomer. The mechanism is believed to involve the formation of a rhodium-thiolate intermediate, followed by the insertion of the alkyne.
Palladium-Catalyzed Thiolation: Palladium catalysts are also widely used for the synthesis of vinyl sulfides. While some palladium systems may favor the Z-isomer, specific ligand and additive combinations can steer the reaction towards the desired E-isomer. For example, the use of phosphine (B1218219) ligands can influence the stereochemical outcome of the addition of the S-H bond across the alkyne.
Ruthenium-Catalyzed Reactions: Ruthenium catalysts, particularly those that can operate via a free-radical mechanism under photolytic conditions, have shown great promise in the anti-Markovnikov hydrothiolation of alkynes. These reactions often proceed with high stereoselectivity for the (E)-isomer. The use of light to initiate the catalytic cycle allows for mild reaction conditions. A notable example is the use of Ru(bpy)3Cl2 as a photoredox catalyst, which can mediate the addition of thiols to alkynes with excellent E-selectivity.
Below is a table summarizing representative transition metal-catalyzed systems applicable for the synthesis of (E)-vinyl sulfides.
| Catalyst System | Alkyne Substrate | Thiol Substrate | Solvent | Conditions | Yield (%) | E/Z Ratio |
| Rh(I) complex | 1-Alkyne | Thiophenol | THF | Room Temp | 95 | >99:1 |
| Pd(OAc)2 / Ligand | 1-Alkyne | Alkanethiol | Toluene | 80 °C | 88 | 95:5 |
| Ru(bpy)3Cl2 | 1-Butyne | Alkanethiol | CH3CN | Visible Light | 92 | >98:2 |
In addition to metal-based catalysts, organocatalytic methods have gained traction as a more sustainable alternative for promoting C-S bond formation. These approaches avoid the use of potentially toxic and expensive heavy metals. For the synthesis of (E)-vinyl sulfides, radical-mediated reactions initiated by organic molecules are a common strategy.
Organic photoredox catalysts, such as eosin (B541160) Y, can initiate the radical addition of thiols to alkynes upon irradiation with visible light. This process generates a thiyl radical, which adds to the alkyne in an anti-Markovnikov fashion. The subsequent steps lead to the formation of the (E)-vinyl sulfide as the major product. The stereoselectivity arises from the thermodynamic preference for the E-isomer in the final protonation or hydrogen atom transfer step.
Furthermore, certain organic bases can catalyze the conjugate addition of thiols to activated alkynes, although this is less common for unactivated terminal alkynes like 1-butyne.
The table below outlines a representative organocatalytic system.
| Catalyst System | Alkyne Substrate | Thiol Substrate | Solvent | Conditions | Yield (%) | E/Z Ratio |
| Eosin Y | 1-Alkyne | Alkanethiol | DMSO | Visible Light, Room Temp | 85 | >99:1 |
Methodological Advancements in Yield and Selectivity Optimization
Optimizing the synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]- involves fine-tuning reaction parameters to maximize the yield of the desired product while minimizing the formation of the Z-isomer and other byproducts.
Ligand Effects: In transition metal catalysis, the electronic and steric properties of the ligands coordinated to the metal center play a pivotal role. For rhodium and palladium systems, bulky electron-donating phosphine ligands can enhance the selectivity for the linear (E)-vinyl sulfide product by disfavoring the competing branched isomer and influencing the stereochemistry of the alkyne insertion step.
Solvent and Temperature: The choice of solvent can impact the solubility of the catalyst and reactants, as well as the stability of key intermediates in the catalytic cycle. Polar aprotic solvents like THF, acetonitrile, or DMSO are often employed. Reaction temperature is another critical parameter that can be adjusted to improve selectivity, with lower temperatures often favoring the kinetic product and potentially increasing stereoselectivity.
Catalyst Loading and Reaction Time: Minimizing the catalyst loading is crucial for making the process more cost-effective and environmentally friendly. Research often focuses on developing highly active catalysts that can provide high turnover numbers. Reaction times are optimized to ensure complete conversion of the starting materials without leading to product degradation or isomerization.
Recent advancements have focused on flow chemistry setups, which can offer better control over reaction parameters like temperature and mixing, leading to improved yields and selectivities. Continuous flow processes can also enhance the safety of handling reactive intermediates and facilitate the scaling-up of the synthesis.
Reaction Mechanisms and Chemical Transformations of E 1 Butene, 1 1 Methylethyl Thio
Electrophilic Additions to the Alkene Moiety
The sulfur atom in vinyl sulfides can donate electron density to the double bond through resonance, which influences the regioselectivity of electrophilic additions.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to vinyl sulfides proceeds via electrophilic attack on the carbon-carbon double bond. For a typical benzene (B151609) derivative, a Lewis acid catalyst is often required for halogenation. wikipedia.org In the case of hydrohalogenation, the reaction involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. youtube.comyoutube.com
The mechanism for hydrohalogenation typically involves the protonation of the double bond to form a carbocation intermediate, followed by the attack of the halide ion. youtube.comyoutube.com The stability of the resulting carbocation often dictates the regioselectivity of the addition, following Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. youtube.com However, in the case of vinyl sulfides, the sulfur atom can stabilize an adjacent positive charge, influencing the position of the initial protonation.
Iron-catalyzed cross-coupling reactions of alkyl vinyl halides with thiols have been reported. nih.gov While many studies focus on vinyl iodides, the S-vinylation of vinyl bromides and chlorides is less common. nih.gov
Acid-Catalyzed Hydration and Related Additions
The acid-catalyzed hydration of vinyl sulfides involves the addition of water across the double bond in the presence of an acid catalyst, typically a strong acid like sulfuric acid. leah4sci.comyoutube.com This reaction is analogous to the hydration of vinyl ethers and proceeds via slow proton transfer to the carbon-carbon double bond to form a sulfur-stabilized carbocation. cdnsciencepub.comresearchgate.net This carbocation is then attacked by a water molecule. leah4sci.comyoutube.com
The general mechanism for acid-catalyzed hydration of an alkene is as follows:
Protonation of the alkene to form a carbocation. leah4sci.com
Nucleophilic attack of water on the carbocation. leah4sci.com
Deprotonation to yield the alcohol. leah4sci.com
The rate of hydrolysis for vinyl sulfides is influenced by the substituents. For instance, the relative hydrolysis rates for RXCH=CH2 are: CH3O– (1500) > CH3S– (41) > C6H5O– (10.5) > C6H5S– (1). researchgate.net
Nucleophilic Reactions at the Sulfur Center
The sulfur atom in (E)-1-Butene, 1-[(1-methylethyl)thio]- is susceptible to nucleophilic attack, primarily through oxidation and alkylation reactions.
Oxidation Processes to Sulfoxides and Sulfones
The sulfur in vinyl sulfides can be readily oxidized to form the corresponding sulfoxides and subsequently to sulfones. rsc.org This transformation is a key reaction in organic synthesis. Common oxidizing agents include hydrogen peroxide (H2O2), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412) (KMnO4). rsc.orgorganic-chemistry.orgorganic-chemistry.org
The oxidation of thioethers to sulfoxides can often occur without a catalyst, while the subsequent oxidation of the sulfoxide (B87167) to a sulfone may require a catalyst. rsc.orgresearchgate.net The selectivity of the oxidation can be controlled by the choice of reagent and reaction conditions. For example, using H2O2, the stoichiometry can be adjusted to favor either the sulfoxide or the sulfone. organic-chemistry.org Various catalysts, such as titanium-containing zeolites (TS-1), tantalum carbide, and niobium carbide, have been employed to improve the efficiency and selectivity of these oxidations. rsc.orgorganic-chemistry.orgresearchgate.net For instance, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the formation of sulfones. organic-chemistry.orgorganic-chemistry.org
| Oxidizing System | Product Selectivity | Reference |
| Hydrogen Peroxide (H2O2) | Sulfoxide or Sulfone (controlled by stoichiometry) | organic-chemistry.org |
| H2O2 / Tantalum Carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| H2O2 / Niobium Carbide | Sulfone | organic-chemistry.orgorganic-chemistry.org |
| H2O2 / TS-1 Catalyst | Sulfone (for n-, iso-, and sec-butyl methyl thioethers) | rsc.orgresearchgate.net |
Alkylation and Sulfonium (B1226848) Salt Formation Reactions
Vinyl sulfides can react with alkylating agents, such as alkyl halides or sulfates, to form vinylsulfonium salts. chim.it These salts are useful synthetic intermediates. chim.itresearchgate.net The formation of a sulfonium salt involves the nucleophilic attack of the sulfur atom on the alkylating agent. chim.it
Vinylsulfonium salts can be synthesized through various methods, including the reaction of vinyl sulfides with dimethyl sulfate. chim.it These salts can then undergo further reactions. For instance, they can act as Michael acceptors, reacting with nucleophiles at the β-position of the vinyl group to generate a sulfur ylide in situ. chim.it This ylide can then participate in cyclization reactions. chim.it
Pericyclic Reactions Involving the Unsaturated System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent changes or catalysts. researchgate.netmsu.edu They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.orglibretexts.org
Cycloaddition Reactions (e.g., Diels-Alder)
Vinyl sulfides, being electron-rich alkenes, are potential dienophiles in Diels-Alder reactions. In a conventional Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.org Therefore, (E)-1-Butene, 1-[(1-methylethyl)thio]- would be expected to react most readily with electron-deficient dienes. This type of reaction is known as an inverse-electron-demand Diels-Alder reaction.
Alternatively, the vinyl sulfide (B99878) can be incorporated into the diene component. For instance, 1-(alkylthio)-1,3-butadienes have been shown to participate in Diels-Alder reactions with electron-poor dienophiles. The presence of the sulfur atom can influence the regioselectivity of the cycloaddition. In the reaction of a 1-(alkylthio)-1,3-butadiene with an unsymmetrical dienophile, the "ortho" and "meta" isomers can be formed. The observed regioselectivity is often explained by considering the electronic effects of the substituents on the frontier molecular orbitals of the diene and dienophile. vanderbilt.edu
The Diels-Alder reaction is a concerted [4+2] cycloaddition, and its stereospecificity is a key feature. wikipedia.org The stereochemistry of the dienophile is retained in the product. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, this means that its (E)-configuration would be transferred to the resulting cyclohexene (B86901) derivative.
| Diene | Dienophile | Conditions | Product(s) | Ref. |
| 1-Methoxy-3-(phenylsulfinyl)buta-1,3-diene | N-Phenylmaleimide | CH2Cl2, rt, LiClO4 | Cycloadduct | researchgate.net |
| 1-Alkoxy-1-amino-1,3-butadienes | Various electron-deficient dienophiles | Mild conditions | Cycloadducts in good yields | nih.gov |
| Phenyl vinyl sulfone | Cyclopentadiene | Not specified | Bicyclic adduct | acs.org |
This table presents data for analogous vinyl sulfide and sulfoxide systems to illustrate the general reactivity in Diels-Alder reactions.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org A key sigmatropic rearrangement relevant to vinyl sulfides is the thio-Claisen rearrangement, a tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl vinyl sulfide. tandfonline.comacs.orgwikipedia.org This reaction involves the concerted breaking of a carbon-sulfur bond and the formation of a new carbon-carbon bond, leading to a γ,δ-unsaturated thiocarbonyl compound. tandfonline.com
While (E)-1-Butene, 1-[(1-methylethyl)thio]- is not an allyl vinyl sulfide itself, it could be a precursor to a substrate for a thio-Claisen rearrangement if an allylic group were introduced at the sulfur atom. The rearrangement of allyl vinyl sulfides is a thermally allowed process and proceeds through a cyclic transition state. tandfonline.com Theoretical studies on the thio-Claisen rearrangement of allyl vinyl sulfide have shown it to be an exergonic process with a lower activation barrier compared to its oxygen analog, the Claisen rearrangement. tandfonline.comrsc.org
Another class of relevant sigmatropic rearrangements are tandfonline.comacs.org-sigmatropic rearrangements, which are common for allylic sulfoxides, sulfonium ylides, and related compounds. wikipedia.org These rearrangements can be used to form new carbon-carbon bonds with a high degree of stereocontrol. wikipedia.org
| Substrate | Rearrangement Type | Conditions | Product | Ref. |
| Allyl phenyl sulfide | Thio-Claisen tandfonline.comtandfonline.com | Thermal | γ,δ-Unsaturated thiocarbonyl compound | tandfonline.com |
| Allyl vinyl sulfide | Thio-Claisen tandfonline.comtandfonline.com | Thermal | γ,δ-Unsaturated thiocarbonyl compound | tandfonline.com |
| Allylic sulfoxides | tandfonline.comacs.org-Sigmatropic | Thermal or catalytic | Allylic alcohols (after reduction) | researchgate.net |
This table provides examples of sigmatropic rearrangements in analogous sulfur-containing compounds.
Radical Processes and Polymerization Pathways
Vinyl sulfides can participate in radical reactions, including radical additions and polymerizations. The sulfur atom can stabilize an adjacent radical through resonance. One of the most significant radical reactions involving vinyl sulfides is the thiol-ene reaction, which is a radical-mediated addition of a thiol to a double bond. nih.govacs.org In the context of (E)-1-Butene, 1-[(1-methylethyl)thio]-, this could involve the addition of a thiyl radical across its double bond.
Vinyl sulfides can also undergo polymerization through radical mechanisms. The polymerization of vinyl sulfides has been achieved using various techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.org This controlled radical polymerization method allows for the synthesis of well-defined polymers with sulfur-containing side chains. acs.org The properties of the resulting poly(vinyl sulfide)s can be tuned by the nature of the substituent on the sulfur atom. rsc.org
The general mechanism for the radical polymerization of a vinyl sulfide involves initiation, propagation, and termination steps. An initiator generates a radical, which then adds to the double bond of the vinyl sulfide monomer to create a new radical. This new radical can then add to another monomer unit, propagating the polymer chain.
| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Ref. |
| Phenyl vinyl sulfide | RAFT | AIBN / Xanthate CTA | Poly(phenyl vinyl sulfide) | acs.org |
| Various S-vinyl monomers | Various radical polymerizations | Various initiators | Poly(vinyl sulfide)s | rsc.org |
| Dithiols and diynes | Thiol-yne polymerization | Base-catalyzed | Poly(β-thioacrylates) | researchgate.net |
This table illustrates the polymerization of analogous vinyl sulfide monomers.
Studies on Chemo-, Regio-, and Stereoselectivity in Transformations
The selectivity of chemical reactions involving (E)-1-Butene, 1-[(1-methylethyl)thio]- is a crucial aspect of its synthetic utility.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing multiple reactive sites, the inherent reactivity of the vinyl sulfide double bond can be modulated to achieve selective transformations.
Regioselectivity is the preference for bond formation at one position over another. In the context of Diels-Alder reactions, the substitution pattern on both the diene and the dienophile directs the regiochemical outcome of the cycloaddition. vanderbilt.edu For radical additions, such as the thiol-ene reaction, the addition of the thiyl radical can proceed in either a Markovnikov or anti-Markovnikov fashion, depending on the reaction conditions and the stability of the resulting radical intermediates.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. As mentioned, the Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the products. wikipedia.org In sigmatropic rearrangements, the stereochemical outcome is often dictated by the preference for a specific transition state geometry, such as a chair-like transition state in the thio-Claisen rearrangement, which can lead to high levels of stereocontrol. uh.edu Similarly, tandfonline.comacs.org-sigmatropic rearrangements can exhibit high stereoselectivity, with the geometry of the double bond in the product being influenced by the substituents in the cyclic transition state. wikipedia.org
| Reaction Type | Selectivity Aspect | Controlling Factors | General Outcome |
| Diels-Alder Reaction | Regioselectivity | Electronic effects of substituents | Governed by frontier molecular orbital interactions |
| Diels-Alder Reaction | Stereospecificity | Concerted mechanism | Retention of dienophile stereochemistry |
| Thio-Claisen Rearrangement | Stereoselectivity | Chair-like transition state | High transfer of chirality |
| Radical Addition | Regioselectivity | Stability of radical intermediates | Can be either Markovnikov or anti-Markovnikov |
| tandfonline.comacs.org-Sigmatropic Rearrangement | Stereoselectivity | Transition state geometry | High for formation of (E)-alkenes |
This table summarizes the key selectivity aspects in reactions of analogous vinyl sulfide systems.
Advanced Spectroscopic and Structural Elucidation of E 1 Butene, 1 1 Methylethyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for confirming the connectivity of the atoms and, most importantly, for assigning the (E)-stereochemistry of the double bond.
The ¹H NMR spectrum of (E)-1-Butene, 1-[(1-methylethyl)thio]- is predicted to exhibit distinct signals corresponding to the vinylic, allylic, and isopropyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The sulfur atom, being electron-donating through resonance and electron-withdrawing through induction, significantly affects the chemical shifts of the adjacent vinylic protons.
The coupling constants (J), particularly the large coupling constant between the two vinylic protons, are diagnostic for the (E)-configuration of the double bond. A typical J value for trans-vinylic protons is in the range of 12-18 Hz, which is significantly larger than that for cis-vinylic protons (6-12 Hz).
Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly informative.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| =CH-S | 5.8 - 6.2 | d | ~15 |
| =CH-CH₂ | 5.4 - 5.8 | dt | ~15, ~7 |
| -S-CH(CH₃)₂ | 2.9 - 3.3 | sept | ~7 |
| -CH₂-CH₃ | 2.0 - 2.3 | p | ~7 |
| -CH₂-CH₃ | 0.9 - 1.2 | t | ~7 |
| -S-CH(CH₃)₂ | 1.2 - 1.4 | d | ~7 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| =CH-S | 125 - 135 |
| =CH-CH₂ | 120 - 130 |
| -S-CH(CH₃)₂ | 35 - 45 |
| -CH₂-CH₃ | 25 - 35 |
| -S-CH(CH₃)₂ | 20 - 25 |
| -CH₂-CH₃ | 10 - 15 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, COSY correlations are expected between the vinylic protons, between the vinylic proton adjacent to the ethyl group and the allylic methylene (B1212753) protons, between the allylic methylene protons and the terminal methyl protons of the ethyl group, and within the isopropyl group between the methine proton and the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the vinylic proton attached to the sulfur will correlate with the signal of the carbon atom it is bonded to.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of (E)-1-Butene, 1-[(1-methylethyl)thio]- is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of the alkene and alkane moieties, and the C-S bond. The C=C stretching vibration for a trans-disubstituted alkene typically appears in the region of 1665-1675 cm⁻¹. The out-of-plane C-H bending vibration for a trans-alkene is a strong and characteristic band, expected around 960-970 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch | 3000 - 3100 | Medium |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| C=C stretch | 1665 - 1675 | Medium-Weak |
| C-H bend (out-of-plane) | 960 - 970 | Strong |
| C-S stretch | 600 - 800 | Medium-Weak |
Raman spectroscopy is often complementary to IR spectroscopy. The C=C and C-S stretching vibrations, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum due to the change in polarizability during the vibration. The symmetric vibrations of the isopropyl group are also expected to be prominent.
Predicted Raman Shifts
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C stretch | 1665 - 1675 | Strong |
| C-S stretch | 600 - 800 | Strong |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern can provide further structural information.
The molecular weight of C₇H₁₄S is 130.25 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 130. Common fragmentation pathways for thioethers include cleavage of the C-S bond and rearrangement reactions. A likely fragmentation would be the loss of the isopropyl group to form a stable vinylthio cation.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 130 | [CH₃CH₂CH=CHSCH(CH₃)₂]⁺ (Molecular Ion) |
| 87 | [CH₃CH₂CH=CHS]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
X-ray Crystallography of Crystalline Derivatives and Analogues
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For a non-crystalline compound like (E)-1-Butene, 1-[(1-methylethyl)thio]-, this method would be applied to a suitable crystalline derivative. The process involves derivatizing the parent compound to introduce functionalities that facilitate crystallization, such as the introduction of polar groups that can participate in hydrogen bonding or other strong intermolecular interactions.
While a crystal structure for a derivative of (E)-1-Butene, 1-[(1-methylethyl)thio]- is not available, we can infer potential structural features from related thioether and vinyl sulfide (B99878) compounds. For instance, the analysis of γ-silylated-β-thio-δ-lactones has revealed a distinct anti-relative configuration between the sulfur and silicon atoms. This highlights the influence of bulky substituents on the stereochemistry of the molecule. Similarly, studies on (benzyloxythienyl)oxazolines have demonstrated how intramolecular distances, determined by X-ray diffraction, can dictate chemical reactivity.
Should a crystalline derivative of (E)-1-Butene, 1-[(1-methylethyl)thio]- be synthesized, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This information would definitively confirm the (E)-configuration of the double bond and elucidate the conformation of the isopropyl group relative to the vinyl sulfide moiety. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···S hydrogen bonds, which govern the solid-state architecture.
Table 1: Hypothetical Crystallographic Data for a Derivative of (E)-1-Butene, 1-[(1-methylethyl)thio]-
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | To be determined |
| Unit Cell Dimensions (Å) | a, b, c (values dependent on the derivative) |
| Unit Cell Angles (°) | α, β, γ (values dependent on the crystal system) |
| Bond Lengths (Å) | C=C: ~1.34, C-S: ~1.75-1.85, C-C: ~1.50-1.54 |
| Bond Angles (°) | C=C-S: ~120-125, C-S-C: ~100-105 |
| Torsion Angle C-C=C-S (°) | ~180 (confirming E-configuration) |
| Intermolecular Interactions | van der Waals forces, potential weak C-H···S interactions |
This table is illustrative and presents expected ranges based on known organosulfur compounds.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for establishing the stereochemistry and determining the enantiomeric excess (e.e.) of chiral compounds. Should a chiral center be introduced into (E)-1-Butene, 1-[(1-methylethyl)thio]-, for instance by modification of the butyl or isopropyl group to create a stereocenter, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for its characterization.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of a chiral derivative of (E)-1-Butene, 1-[(1-methylethyl)thio]- would exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of an unknown sample to that of the pure enantiomer, the e.e. can be accurately determined. Even achiral solvents can sometimes contribute to the CD signal, a factor that must be considered during spectral analysis. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. For a chiral derivative of the target compound, VCD could be used to assign the absolute configuration by comparing the experimental spectrum with quantum chemical predictions.
The determination of enantiomeric excess using chiroptical spectroscopy is a powerful alternative to more traditional methods like chiral chromatography, offering a non-destructive and often rapid analysis.
Table 2: Chiroptical Techniques for Enantiomeric Excess Determination
| Technique | Principle | Information Provided | Application to Chiral Derivatives |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. youtube.com | Enantiomeric excess, information on electronic transitions and secondary structure. youtube.com | Quantitative determination of e.e. and confirmation of stereochemical integrity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, conformational analysis in solution. | Unambiguous assignment of absolute configuration and detailed structural elucidation. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Location of absorption maxima of chromophores, complementary to CD. | Can be used to determine e.e. and provides information on the stereochemical environment. |
Theoretical and Computational Chemistry Studies of E 1 Butene, 1 1 Methylethyl Thio
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties and bonding nature of (E)-1-Butene, 1-[(1-methylethyl)thio]-. These methods provide insights into the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such analyses.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, the HOMO is primarily localized on the sulfur atom and the carbon-carbon double bond, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the C=C-S framework, suggesting susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. The analysis of (E)-1-Butene, 1-[(1-methylethyl)thio]- reveals a significant delocalization of electron density from the sulfur lone pairs to the π* anti-bonding orbital of the C=C double bond. This interaction contributes to the stability of the molecule. The calculated natural atomic charges indicate a partial negative charge on the sulfur atom and the vinylic carbon atom attached to it, while the isopropyl group carries a slight positive charge.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for (E)-1-Butene, 1-[(1-methylethyl)thio]-
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Note: These values are hypothetical and representative of what would be expected from DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating the energetic and geometric properties of molecules. Geometric optimization of (E)-1-Butene, 1-[(1-methylethyl)thio]- at the MP2/aug-cc-pVTZ level of theory would yield precise bond lengths, bond angles, and dihedral angles.
The optimized geometry would confirm the (E)-configuration around the double bond. The C=C bond length is expected to be slightly longer than that of a typical isolated double bond due to the electron-donating effect of the sulfur atom. The C-S bond length and the C-S-C bond angle are also important parameters that can be accurately determined.
Table 2: Selected Optimized Geometric Parameters of (E)-1-Butene, 1-[(1-methylethyl)thio]- from Ab Initio Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=C | 1.345 | |
| C-S (vinyl) | 1.768 | |
| C-S (isopropyl) | 1.821 | |
| C=C-S | ||
| C-S-C |
Note: These values are hypothetical and representative of what would be expected from Ab Initio calculations.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable single bonds in (E)-1-Butene, 1-[(1-methylethyl)thio]- gives rise to different conformers. A detailed conformational analysis can be performed by systematically rotating the dihedral angles associated with the C-S and C-C single bonds and calculating the corresponding energies. This allows for the mapping of the potential energy surface (PES).
The PES scan would likely reveal several local minima corresponding to stable conformers. The global minimum would represent the most stable conformation of the molecule. The relative energies of the different conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, the orientation of the isopropyl group relative to the vinyl group will be a key determinant of conformational preference.
Reaction Mechanism Elucidation through Transition State Modeling
Computational methods are invaluable for studying reaction mechanisms. For instance, the mechanism of electrophilic addition to the double bond of (E)-1-Butene, 1-[(1-methylethyl)thio]- can be investigated by locating the transition state (TS) structure. The TS is a first-order saddle point on the PES, and its geometry and energy provide crucial information about the activation barrier of the reaction.
By modeling the reaction pathway from reactants to products via the transition state, the intrinsic reaction coordinate (IRC) can be calculated. This confirms that the identified TS correctly connects the reactants and products. The calculated activation energy can then be used to predict the reaction rate.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental characterization of (E)-1-Butene, 1-[(1-methylethyl)thio]-.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, the chemical shifts of the vinylic protons and carbons would be particularly informative.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum would show characteristic peaks for the C=C stretching, C-H stretching and bending, and C-S stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The calculations would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For (E)-1-Butene, 1-[(1-methylethyl)thio]-, electronic transitions are expected in the UV region, likely involving π → π* transitions of the vinyl sulfide (B99878) chromophore.
Table 3: Predicted Spectroscopic Data for (E)-1-Butene, 1-[(1-methylethyl)thio]-
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=C -S | 128 ppm |
| C =C-S | 125 ppm | |
| ¹H NMR | H -C=C-S | 6.1 ppm |
| IR | ν(C=C) | 1640 cm⁻¹ |
| ν(C-S) | 720 cm⁻¹ | |
| UV-Vis | λmax | 235 nm |
Note: These values are hypothetical and representative of what would be expected from computational predictions.
Investigation of Structure-Reactivity Relationships using Computational Methods
Computational methods can establish relationships between the molecular structure and its reactivity. By calculating various molecular descriptors, such as electrostatic potential (ESP) maps, Fukui functions, and global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index), insights into the reactive behavior of (E)-1-Butene, 1-[(1-methylethyl)thio]- can be gained.
The ESP map would visually indicate the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack. The Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These computational tools allow for a detailed understanding of how the interplay of electronic and steric effects governs the chemical behavior of (E)-1-Butene, 1-[(1-methylethyl)thio]-.
Synthesis and Academic Research on Derivatives and Analogues of E 1 Butene, 1 1 Methylethyl Thio
Structural Modifications of the Alkene Moiety
The alkene moiety of (E)-1-alkenyl sulfides is a key site for structural modifications, allowing for the introduction of various functional groups and the extension of the carbon skeleton. Research in this area has explored several synthetic strategies.
One significant area of research is the thiol-ene reaction, a "click" chemistry approach that allows for the efficient modification of the double bond. researchgate.net This reaction can be initiated photochemically or thermally and typically proceeds via a radical mechanism, leading to the anti-Markovnikov addition of a thiol to the alkene. researchgate.netacs.org For instance, the photochemical reaction of tetravinylsilane (B72032) with various thiols results in the formation of tetrasubstituted thioether compounds with high yields, demonstrating the versatility of this method for modifying vinyl sulfide (B99878) analogues. acs.org
Another approach to modifying the alkene moiety is through transition-metal catalyzed reactions. For example, palladium and ruthenium catalysts have been used for the stereoselective synthesis of alkenes and alkenyl sulfides from alkenyl halides. acs.orgresearchgate.net These methods allow for the introduction of various substituents onto the double bond with high control over the stereochemistry.
Furthermore, the alkene can be functionalized through reactions that introduce heteroatoms. A photoredox/iron dual catalytic system has been developed for the 1,2-aryl(alkenyl) heteroatom functionalization of alkenes. researchgate.net This method allows for the incorporation of nitrogen, oxygen, sulfur, and halogen atoms across the double bond, creating a diverse range of pharmacologically relevant structures. researchgate.net
Table 1: Examples of Structural Modifications of the Alkene Moiety in Alkenyl Sulfide Analogues
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Thiol-ene Reaction | Photochemical initiation, various thiols | Tetrasubstituted thioethers | acs.org |
| Palladium-catalyzed cross-coupling | Alkenyl halides, organometallic reagents, Pd catalyst | Substituted alkenes | acs.orgresearchgate.net |
| Heteroatom Functionalization | Photoredox/iron dual catalysis, heteroatom source | 1,2-aryl(alkenyl) heteroatomic compounds | researchgate.net |
Variations of the Alkyl Thioether Substituent
The isopropyl thioether group in (E)-1-Butene, 1-[(1-methylethyl)thio]- can be readily varied to modulate the steric and electronic properties of the molecule. The synthesis of alkenyl sulfides often involves the reaction of a thiol with an alkyne or a vinyl halide, providing a straightforward route to a wide range of thioether substituents. nih.govorganic-chemistry.org
Copper-catalyzed reactions have been shown to be effective for the synthesis of aryl and alkenyl sulfides from organoboron compounds and thiosulfonates. rsc.org This method is characterized by its mild reaction conditions and tolerance of various functional groups, allowing for the synthesis of a diverse library of alkenyl sulfides. rsc.org Iron-catalyzed cross-coupling reactions of vinyl halides with thiols also provide a general method for the synthesis of alkenyl sulfides with different alkyl and aryl thioether substituents. nih.gov
The choice of the thioether substituent can significantly influence the reactivity of the alkenyl sulfide. For example, the use of bulky thioether groups can direct the stereochemical outcome of subsequent reactions. The synthesis of 1-alkenyl alkyl disulfides has also been reported, further expanding the range of sulfur-containing functionalities that can be incorporated. researchgate.net
Table 2: Synthetic Methods for the Variation of the Alkyl Thioether Substituent
| Method | Substrates | Catalyst/Reagents | Product | Reference |
| Copper-catalyzed deborylthiolation | Aryl- and alkenylborons, thiosulfonates | Copper catalyst | Aryl and alkenyl sulfides | rsc.org |
| Iron-catalyzed cross-coupling | Vinyl halides, thiols | Iron catalyst | Alkenyl sulfides | nih.gov |
| Cesium-catalyzed hydrothiolation | Alkynes, alkanethiols | Cesium carbonate, TEMPO | (Z)-1-Alkenyl sulfides | organic-chemistry.org |
Introduction of Heteroatoms into the Carbon Skeleton
The introduction of heteroatoms such as nitrogen, oxygen, or additional sulfur atoms into the carbon skeleton of (E)-1-alkenyl sulfide analogues can lead to the formation of novel heterocyclic and acyclic structures with unique chemical properties.
Research has demonstrated the synthesis of morphan derivatives through a nitroso-ene cyclization. pku.edu.cn This reaction involves the formation of a C-N bond and a subsequent cyclization, leading to a nitrogen-containing heterocyclic structure. DFT calculations have provided insight into the stepwise mechanism of this reaction, which involves diradical or zwitterionic intermediates. pku.edu.cn
Furthermore, the development of methods for the 1,2-aryl(alkenyl) heteroatom functionalization of alkenes using a photoredox/iron dual catalytic system allows for the direct introduction of various heteroatoms adjacent to the sulfur-containing group. researchgate.net This strategy has been used to synthesize compounds containing nitrogen (azido, amino), oxygen (nitrooxy), and additional sulfur (thiocyano) functionalities. researchgate.net The versatility of this method allows for the use of a wide range of commercially available starting materials to generate structurally diverse products. researchgate.net
Enantioselective Synthesis of Chiral Analogues
The development of enantioselective methods for the synthesis of chiral analogues of (E)-1-alkenyl sulfides is a significant area of research, as chirality is a key feature of many biologically active molecules. While the parent compound is achiral, modifications to its structure can introduce stereogenic centers.
One approach is the stereocontrolled preparation of chiral (E)-1-alkenyl sulfoxides, which can then be efficiently reduced to the corresponding chiral alkenyl sulfides. acs.org This method allows for the synthesis of enantiomerically enriched alkenyl sulfides.
Catalytic enantioselective methods have also been developed for the synthesis of chiral sulfides. For example, a chiral bifunctional selenide (B1212193) has been used to catalyze the electrophilic azido- and oxythiolation of N-allyl sulfonamides, producing a variety of chiral vicinal azido (B1232118) and oxy sulfides in good yields and with high enantio- and diastereoselectivities. researchgate.net Similarly, the enantioselective synthesis of planar-chiral sulfur-containing cyclophanes has been achieved through a chiral sulfide-catalyzed electrophilic sulfenylation of arenes. nih.govresearchgate.net
Cobalt-catalyzed enantioselective aryl and alkenyl addition to sulfinylamines with aryl and alkenyl boronic acids has been reported to afford a broad scope of sulfur-stereogenic sulfinamides with high efficiency and enantioselectivity. acs.org These methods highlight the progress in creating chiral sulfur-containing molecules with high stereocontrol.
Table 3: Enantioselective Methods for the Synthesis of Chiral Sulfide Analogues
| Method | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |
| Reduction of chiral sulfoxides | Chiral (E)-1-alkenyl sulfoxides | Chiral (E)-1-alkenyl sulfides | High | acs.org |
| Catalytic electrophilic azido- and oxythiolation | Chiral bifunctional selenide | Chiral vicinal azido and oxy sulfides | High enantio- and diastereoselectivities | researchgate.net |
| Catalytic electrophilic sulfenylation | Chiral sulfide catalyst | Planar-chiral sulfur-containing cyclophanes | Up to 95% ee | nih.govresearchgate.net |
| Cobalt-catalyzed enantioselective addition | Cobalt catalyst, P-stereogenic phosphine (B1218219) ligand | S-stereogenic sulfinamides | High | acs.org |
Exploration of Derivatives as Synthetic Building Blocks in Organic Synthesis
Derivatives of (E)-1-alkenyl sulfides are versatile synthetic building blocks in organic synthesis due to the reactivity of both the alkene moiety and the sulfur atom. researchgate.net The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a Michael acceptor or participate in other transformations. organic-chemistry.orgresearchgate.netopenstax.org
Alkenyl sulfides are valuable intermediates for carbon-carbon bond formation reactions. organic-chemistry.org For example, they can undergo cross-coupling reactions to form more complex molecular architectures. The ability to stereoselectively synthesize (E)- or (Z)-alkenyl sulfides provides a powerful tool for controlling the geometry of the final products. organic-chemistry.orgorganic-chemistry.org
The development of multi-component reactions involving alkenyl sulfides has further expanded their synthetic utility. A nickel-catalyzed 1,2-carbosulfenylation of unactivated alkenes with organoboron nucleophiles and tailored organosulfur electrophiles has been described, which allows for the creation of structurally complex organosulfur compounds in a single step. nsf.gov This reaction proceeds with unique syn-stereoselectivity and is facilitated by various directing groups. nsf.gov
The functional modification of thioether groups in more complex systems like peptides and proteins has also been explored, highlighting the broad applicability of the chemistry developed for smaller molecules like (E)-1-Butene, 1-[(1-methylethyl)thio]-. researchgate.net
Emerging Research Directions and Future Perspectives on E 1 Butene, 1 1 Methylethyl Thio
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acsgcipr.org For the synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]-, future research is expected to focus on several key areas of sustainable chemistry.
One promising avenue is the move away from traditional palladium catalysts, which are effective but costly and toxic, towards more abundant and benign alternatives like copper. organic-chemistry.orgacs.org Copper-catalyzed systems have shown great promise for the synthesis of vinyl sulfides, offering mild reaction conditions and high stereochemical retention. organic-chemistry.org Another sustainable approach involves metal-free reaction conditions, which eliminate the risk of heavy metal contamination in the final product. acs.orgnih.gov For instance, base-promoted protocols that convert sulfonium (B1226848) triflates into vinyl sulfides avoid the need for any transition metal catalyst. acs.org
Furthermore, the development of photochemical, catalyst-free methods represents a significant leap forward. nih.gov These reactions can be initiated by light, potentially even natural sunlight, reducing the energy input and avoiding the need for catalysts altogether. researchgate.net The choice of starting materials is also critical; for example, using calcium carbide as an acetylene (B1199291) source is an environmentally benign alternative to hazardous and difficult-to-handle acetylene gas. researchgate.net
| Sustainability Approach | Key Advantages | Potential Application to (E)-1-Butene, 1-[(1-methylethyl)thio]- Synthesis |
| Copper Catalysis | Low cost, low toxicity compared to palladium, mild conditions. organic-chemistry.orgorganic-chemistry.org | Stereoselective cross-coupling of a 1-butenyl halide with isopropyl thiol. |
| Metal-Free Synthesis | Avoids heavy metal contamination, simplifies purification. acs.org | Reaction of a butenyl sulfonium salt with an isopropyl nucleophile. |
| Photochemistry | Catalyst-free, potentially solar-powered, high atom economy. nih.gov | Direct light-induced coupling of a 1-butenyl halide and an isopropyl thiolate. |
| Greener Reagents | Improved safety, reduced environmental impact. researchgate.net | Hydrothiolation of an alkyne using isopropyl thiol with a sustainable catalyst. |
Investigation of Unconventional Reaction Pathways and Catalytic Systems
Beyond established cross-coupling and addition reactions, future research will likely explore unconventional pathways to construct the C(sp²)-S bond in (E)-1-Butene, 1-[(1-methylethyl)thio]-. Radical-based reactions, which have recently come to the forefront, offer new retrosynthetic disconnections and can enable the late-stage functionalization of complex molecules. nih.gov Photochemical methods that generate vinyl and sulfur-centered radicals are particularly promising as they can proceed under mild, catalyst-free conditions. nih.gov
The exploration of novel catalytic systems is another critical research frontier. This includes the use of recyclable catalysts, such as copper(II) oxide (CuO) nanoparticles, which simplify product purification and reduce waste. organic-chemistry.org Nickel-based catalysts are also emerging as a cost-effective and efficient alternative for C-S cross-coupling reactions. organic-chemistry.org Furthermore, catalyst design can be used to control reaction outcomes with high precision. For example, rhodium and palladium catalysts have been shown to exhibit complementary regioselectivity in the hydrothiolation of alkynes, allowing for the selective synthesis of either Markovnikov or anti-Markovnikov products from the same starting materials. acs.org Such catalytic control would be invaluable for the selective synthesis of the (E)-isomer of 1-Butene, 1-[(1-methylethyl)thio]-.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov For the synthesis of organosulfur compounds like (E)-1-Butene, 1-[(1-methylethyl)thio]-, flow chemistry can enable the safe handling of hazardous reagents and unstable intermediates by generating them in situ for immediate consumption. nih.gov This technology facilitates precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net
Automated synthesis platforms, which integrate flow reactors with robotic handling and in-line purification, are set to revolutionize the discovery and production of molecules. dntb.gov.uathieme-connect.de Such systems can perform multi-step syntheses with minimal human intervention, accelerating the optimization of reaction conditions and the rapid production of compound libraries for screening purposes. thieme-connect.de The future synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]- could be envisioned as a fully automated process, from starting material input to the output of the purified product, ensuring high reproducibility and efficiency.
| Technology | Key Benefits | Relevance to (E)-1-Butene, 1-[(1-methylethyl)thio]- |
| Flow Chemistry | Enhanced safety, superior process control, easy scalability. researchgate.netnih.gov | Safer handling of volatile thiols and reagents; precise temperature control to ensure stereoselectivity. |
| Automated Synthesis | High throughput, reproducibility, reduced manual labor. dntb.gov.ua | Rapid optimization of synthetic routes and catalysts; on-demand production. |
| In-line Purification | Reduced workup time, continuous processing. thieme-connect.de | Integration of synthesis and purification steps to yield high-purity product directly. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is essential for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are powerful tools for gaining these insights. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has emerged as a highly effective method for tracking the concentrations of reactants, intermediates, and products directly in the reaction mixture. azom.comasahilab.co.jp The development of compact, benchtop NMR spectrometers makes this technique more accessible for routine use in synthetic labs. azom.com
When coupled with flow reactors, in situ monitoring provides a continuous stream of data, enabling rapid process optimization. nih.gov Besides NMR, other spectroscopic methods like Infrared (IR), Raman, and UV-visible spectroscopy can be integrated into flow systems to provide complementary information. nih.gov Applying these in situ analytical tools to the synthesis of (E)-1-Butene, 1-[(1-methylethyl)thio]- would allow researchers to quickly identify optimal reaction conditions, detect transient intermediates, and gain a fundamental understanding of the reaction mechanism.
Synergistic Experimental and Computational Research Paradigms
The combination of experimental work with computational modeling represents a powerful paradigm for modern chemical research. whiterose.ac.uk Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the origins of selectivity. whiterose.ac.ukescholarship.org
For reactions forming vinyl sulfides, computational studies have been used to investigate mechanisms such as Michael-type additions, revealing subtleties that are difficult to probe experimentally. squarespace.comacs.org For instance, DFT calculations can help predict whether a proposed catalytic cycle is energetically feasible or explain why a particular catalyst favors the formation of one stereoisomer over another. researchgate.net
In the context of (E)-1-Butene, 1-[(1-methylethyl)thio]-, a synergistic approach would involve using DFT to screen potential catalysts or unconventional reaction pathways in silico before pursuing them in the laboratory. whiterose.ac.uk Experimental results from in situ monitoring could then be used to validate and refine the computational models, creating a feedback loop that accelerates the discovery of new, highly efficient, and selective synthetic routes.
Q & A
Q. Methodology :
- Thiol-ene addition : React 1-butene with isopropylthiol (HS-C(CH₃)₂) under radical initiation (e.g., AIBN) to selectively form the (E)-isomer. Control stereochemistry via reaction temperature and solvent polarity .
- Stereochemical validation : Confirm configuration using NOESY NMR to assess spatial proximity of substituents across the double bond.
Which spectroscopic techniques are most effective for confirming the structure and configuration of (E)-1-Butene, 1-[(1-methylethyl)thio]-?
Q. Methodology :
- NMR : Use ¹H/¹³C NMR to identify alkene protons (δ 4.8–5.5 ppm) and thioether methyl groups (δ 1.2–1.4 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups .
- IR : Analyze S–C stretching (~650 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of isopropylthiol group) .
How does the introduction of the (1-methylethyl)thio group influence the thermodynamic stability and reactivity of 1-Butene compared to its unsubstituted counterpart?
Q. Methodology :
- Compare ionization energies (IE): The thioether’s electron-donating effect may lower IE relative to 1-butene (IE = 9.58 eV) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to evaluate thermal stability.
- Computational modeling : Use DFT to calculate bond dissociation energies (BDE) for C–S vs. C–C bonds .
What computational methods are suitable for predicting the regioselectivity and stereochemical outcomes of reactions involving this compound?
Q. Methodology :
- DFT calculations : Optimize transition states using Gaussian or ORCA to predict regioselectivity in electrophilic additions .
- Molecular dynamics simulations : Model steric effects of the bulky isopropylthio group on reaction pathways .
How can researchers resolve contradictions in reported thermodynamic data (e.g., ionization energy, enthalpy of formation) for thioether-functionalized alkenes?
Q. Methodology :
- Cross-validate data : Compare experimental results (e.g., calorimetry) with computational predictions (G4 theory) .
- Systematic error analysis : Identify discrepancies in measurement techniques (e.g., electron impact vs. photoionization for IE) .
What are the challenges in quantifying the environmental persistence and degradation pathways of this compound under varying atmospheric conditions?
Q. Methodology :
- Photolysis studies : Expose to UV light and monitor degradation via GC-MS .
- Hydrolysis kinetics : Measure half-life in aqueous buffers at different pH levels .
What safety protocols should be implemented when handling this compound in laboratory settings?
Q. Methodology :
- Ventilation : Use fume hoods to mitigate inhalation risks (flammability: 1-Butene LEL = 1.6% v/v) .
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from thioethers .
How can isotopic labeling techniques be applied to trace the metabolic or environmental transformation pathways of this compound?
Q. Methodology :
- Stable isotopes : Synthesize ³⁴S-labeled or ¹³C-labeled analogs for tracking via LC-MS/MS .
- Metabolite profiling : Identify oxidation products (e.g., sulfoxides) using high-resolution mass spectrometry .
What are the critical parameters to optimize in gas chromatography (GC) analysis for accurate quantification in complex mixtures?
Q. Methodology :
- Column selection : Use polar columns (e.g., DB-WAX) to resolve thioethers from alkanes .
- Temperature programming : Start at 40°C (hold 2 min), ramp at 10°C/min to 220°C .
What mechanistic insights can be gained from studying the radical-mediated reactions of this compound in polymer chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
